molecular formula C8H20Si2 B073291 trans-1,2-Bis(trimethylsilyl)ethylene CAS No. 1473-61-6

trans-1,2-Bis(trimethylsilyl)ethylene

Cat. No.: B073291
CAS No.: 1473-61-6
M. Wt: 172.41 g/mol
InChI Key: AMGXUPKDZBCKPF-BQYQJAHWSA-N
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Description

trans-1,2-Bis(trimethylsilyl)ethylene: is an organosilicon compound with the molecular formula C8H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to a trans-ethylene backbone. This compound is known for its unique chemical properties and is widely used in various scientific research applications .

Scientific Research Applications

trans-1,2-Bis(trimethylsilyl)ethylene has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “1,2-BIS(TRIMETHYLSILYL)ETHYLENE”, suggests precautions such as avoiding smoking, keeping the container tightly closed, using explosion-proof electrical equipment, and taking precautionary measures against static discharge . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized through several methods. One common method involves the reaction of acetylene with trimethylchlorosilane in the presence of a base such as sodium or lithium. The reaction typically takes place in an inert solvent like toluene, and the temperature is maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through processes such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(trimethylsilyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-1,2-Bis(trimethylsilyl)ethylene involves its ability to undergo various chemical transformations. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 1,2-Bis(trimethylsiloxy)ethane
  • trans-1,2-Bis(tributylstannyl)ethene

Comparison: trans-1,2-Bis(trimethylsilyl)ethylene is unique due to its trans-ethylene backbone and the presence of trimethylsilyl groups. This structure imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. For instance, 1,2-Bis(trimethylsiloxy)ethane has different functional groups, leading to variations in reactivity and applications.

Properties

IUPAC Name

trimethyl-[(E)-2-trimethylsilylethenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGXUPKDZBCKPF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18178-59-1
Record name Silane, 1,2-ethenediylbis(trimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-1,2-Bis(trimethylsilyl)ethylene
Reactant of Route 2
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trans-1,2-Bis(trimethylsilyl)ethylene

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